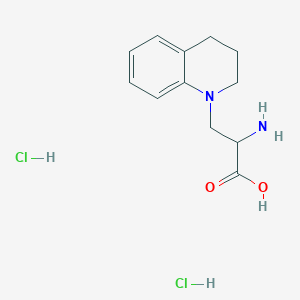
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride
説明
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2O2 and its molecular weight is 293.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
It’s worth noting that similar compounds have been used as cysteine-reactive small-molecule fragments in chemoproteomic studies . This suggests that the compound may interact with its targets through covalent bonding with cysteine residues, leading to changes in protein function.
Biochemical Pathways
Similar compounds have been used in studies related to protein degradation , suggesting that this compound may influence protein turnover and related cellular processes.
生物活性
2-Amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid dihydrochloride (CAS Number: 1803561-95-6) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H16N2O2·2HCl
- Molecular Weight : 293.18 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.
- Melting Point : 70-72 °C
Biological Activity Overview
The compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Its structural similarity to other biologically active compounds suggests a range of possible interactions within biological systems.
Anticancer Activity
Research indicates that compounds similar to 2-amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid exhibit anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
A notable study reported that tetrahydroquinoline derivatives demonstrated selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Neuroprotective Effects
In addition to its anticancer potential, this compound may possess neuroprotective properties. Tetrahydroquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative conditions. For example, they may enhance the release of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function .
The precise mechanisms through which 2-amino-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid exerts its biological effects are still under investigation. However, several proposed pathways include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell division.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various apoptotic pathways.
- Neurotransmitter Modulation : Enhancing the activity of neurotransmitters implicated in mood and cognitive functions.
Case Studies and Research Findings
特性
IUPAC Name |
2-amino-3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-10(12(15)16)8-14-7-3-5-9-4-1-2-6-11(9)14;;/h1-2,4,6,10H,3,5,7-8,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPRSVVKPMNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















